Barucainide

Vue d'ensemble

Description

Le Barucainide est un antiarythmique de classe Ib qui a été initialement développé par Abbott Laboratories. Il est principalement utilisé pour le traitement des arythmies ventriculaires. Le composé agit en bloquant les canaux sodiques, ce qui contribue à stabiliser la membrane cardiaque et à prévenir les rythmes cardiaques anormaux .

Applications De Recherche Scientifique

Barucainide has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the mechanisms of sodium channel blockers.

Biology: this compound is used in research to understand the effects of sodium channel blockers on cellular functions.

Medicine: It is studied for its potential use in treating various cardiac arrhythmias.

Industry: This compound is used in the pharmaceutical industry for the development of new antiarrhythmic drugs.

Mécanisme D'action

Target of Action

Barucainide is a class Ib antiarrhythmic agent . Its primary target is the voltage-gated sodium channel (Nav) . Sodium channels play a crucial role in the initiation and propagation of the action potentials in neurons and muscle cells. They are essential for the normal functioning of many tissues within the body, particularly those involved in electrical signaling, such as nerve and muscle tissues .

Mode of Action

This compound acts as a sodium channel alpha subunit blocker . It binds to the sodium channels and inhibits the influx of sodium ions into the cells . This action slows the rate of depolarization, reduces the amplitude of the action potential, and increases the threshold for excitation. These effects can help to stabilize the electrical activity of the heart and prevent abnormal electrical signals that can lead to arrhythmias .

Biochemical Pathways

By blocking these channels, this compound can affect the electrical signaling within these cells and thus influence these pathways .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stabilization of the electrical activity of the heart. By blocking sodium channels, this compound can slow the rate of depolarization and increase the threshold for excitation. This can help to prevent the generation of abnormal electrical signals that can lead to arrhythmias . In a study, therapy with this compound (300-400 mg/day) resulted in a significant reduction of ventricular arrhythmias in 7 of 10 patients .

Action Environment

These factors can include diet, lifestyle, co-administration with other drugs, and individual genetic variations

Méthodes De Préparation

La synthèse du Barucainide implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement :

Formation de la structure de base : Ceci implique la synthèse du système cyclique furo[3,4-c]pyridine.

Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que les groupes benzyle et isopropyle, sont introduits dans la structure de base par une série de réactions, notamment l'alkylation et l'amination.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour garantir une pureté élevée.

Analyse Des Réactions Chimiques

Le Barucainide subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers métabolites. Les réactifs courants pour l'oxydation comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide de réactifs tels que l'hydrure de lithium et d'aluminium.

Substitution : Le this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes des bloqueurs des canaux sodiques.

Biologie : Le this compound est utilisé dans la recherche pour comprendre les effets des bloqueurs des canaux sodiques sur les fonctions cellulaires.

Médecine : Il est étudié pour son utilisation potentielle dans le traitement de diverses arythmies cardiaques.

Mécanisme d'action

Le this compound exerce ses effets en bloquant les canaux sodiques dans les cellules cardiaques. Cette action stabilise la membrane cardiaque et prévient l'activité électrique anormale qui peut conduire à des arythmies. La cible moléculaire du this compound est la sous-unité alpha du canal sodique, qui est responsable de l'afflux rapide d'ions sodium pendant le potentiel d'action .

Comparaison Avec Des Composés Similaires

Le Barucainide est similaire aux autres antiarythmiques de classe Ib, tels que la lidocaïne et la mexilétine. Il a une structure unique qui lui confère des propriétés pharmacocinétiques distinctes, telles qu'une demi-vie plus longue et une élimination plus lente. Cela fait du this compound une alternative précieuse pour les patients qui peuvent ne pas bien répondre aux autres antiarythmiques .

Composés similaires

- Lidocaïne

- Mexilétine

- Tocainide

Activité Biologique

Barucainide is a novel class Ib antiarrhythmic agent, primarily studied for its effects on cardiac muscle. Its mechanism of action, pharmacokinetics, and therapeutic potential have been the subject of various research studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its electrophysiological effects, case studies, and relevant research findings.

This compound functions as a sodium channel blocker, which stabilizes the cardiac membrane and reduces excitability. It is characterized by its slow kinetics compared to other antiarrhythmic agents, which allows it to effectively suppress abnormal electrical activity in the heart without significantly affecting normal conduction pathways. This unique property makes it particularly useful in treating ventricular arrhythmias.

Electrophysiological Effects

Research has demonstrated that this compound exerts significant electrophysiological effects on cardiac tissues. A study investigated its impact on isolated canine and rabbit cardiac muscle, revealing that this compound alters transmembrane potentials and prolongs the action potential duration. The findings are summarized in the following table:

| Study | Species | Effect on Action Potential Duration | Notes |

|---|---|---|---|

| Canine | Prolonged by 20-30% | Significant reduction in spontaneous activity observed | |

| Rabbit | Prolonged by 15-25% | Exhibited dose-dependent effects |

Pharmacokinetics

This compound is administered orally or intravenously, with its bioavailability being influenced by first-pass metabolism. The compound has a half-life ranging from 6 to 10 hours, allowing for twice-daily dosing in clinical settings. Its metabolism primarily occurs in the liver, and renal excretion plays a crucial role in eliminating the drug from the body.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A patient with refractory ventricular tachycardia was treated with this compound after failing multiple other therapies. The treatment resulted in a significant reduction in arrhythmic episodes and improved quality of life.

- Case Study 2 : In a cohort of patients with ischemic heart disease, this compound was shown to decrease the incidence of ventricular fibrillation during stress testing, indicating its protective effect on cardiac function.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Cholinesterase Interaction : this compound has been noted to interact with cholinergic systems, which may contribute to its therapeutic effects in certain neurological conditions .

- Comparative Efficacy : In comparative studies against other antiarrhythmics like lidocaine and mexiletine, this compound demonstrated superior efficacy in suppressing ventricular ectopic beats without significant side effects .

Propriétés

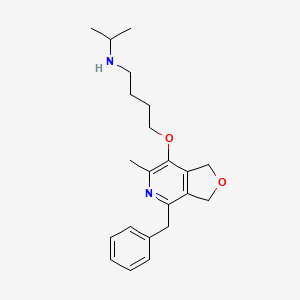

IUPAC Name |

4-[(4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-N-propan-2-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2/c1-16(2)23-11-7-8-12-26-22-17(3)24-21(19-14-25-15-20(19)22)13-18-9-5-4-6-10-18/h4-6,9-10,16,23H,7-8,11-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSKBNFNSAMNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(COC2)C(=N1)CC3=CC=CC=C3)OCCCCNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229912 | |

| Record name | Barucainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79784-22-8 | |

| Record name | Barucainide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079784228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barucainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARUCAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14NFL30YOH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Barucainide and how does it affect cardiac arrhythmias?

A1: this compound is a Class Ib antiarrhythmic agent. [, , ] It exerts its effects by blocking voltage-gated sodium channels in the heart, specifically inhibiting the fast inward sodium current. [] This action reduces the rate of depolarization in cardiac cells, effectively suppressing abnormal electrical impulses that can lead to arrhythmias. [, ] this compound demonstrates a preference for ischemic or depolarized myocardial tissue, making it potentially valuable for treating arrhythmias associated with heart disease. []

Q2: What is known about the pharmacokinetics of this compound in humans?

A2: Studies in healthy volunteers have shown that this compound, administered orally, reaches peak plasma concentrations within approximately 2.5 hours. [] It is slowly eliminated from the body, with a terminal half-life ranging from 8 to 26 hours, primarily through metabolic processes. [] Notably, around 21% of the administered dose is excreted unchanged in the urine. [] Intravenous administration leads to rapid distribution within the body. [] Further research suggests that this compound's metabolism might vary depending on individual hydroxylation capacity. []

Q3: What evidence supports the efficacy of this compound in treating arrhythmias?

A3: Research using a canine model of ventricular arrhythmia indicated that this compound demonstrated superior antiarrhythmic efficacy compared to lidocaine. [] In an open-label clinical study involving patients with coronary artery disease, this compound significantly decreased the frequency of premature ventricular contractions (PVCs) and couplets. [] The study also reported complete suppression of ventricular tachycardia in all patients where it was present. [] These findings suggest that this compound holds promise for managing ventricular arrhythmias.

Q4: Are there any concerns regarding the safety and tolerability of this compound?

A4: While generally well-tolerated, studies have reported some observations regarding this compound's safety profile. One study noted a slight but statistically significant increase in serum creatinine levels among patients receiving this compound. [] Further investigation is necessary to understand the underlying mechanism and clinical significance of this observation. Another study mentioned one patient experiencing a proarrhythmic effect while on this compound, highlighting the importance of careful monitoring during treatment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.